4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number
4-(Chloromethyl)-2-isopropylthiazole hydrochloride CAS number
An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropylthiazole hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (CAS No: 65386-28-9), a critical heterocyclic intermediate in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, presents an established synthesis protocol with mechanistic insights, outlines robust analytical methods for characterization, and discusses its primary applications. Emphasis is placed on the practical considerations and scientific rationale behind its synthesis and handling, targeting researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Importance
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a substituted thiazole derivative that has gained prominence as a versatile building block. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a reactive chloromethyl group at the C4 position and an isopropyl group at the C2 position makes this compound a specifically valuable precursor for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. Its primary utility lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it serves to construct specific molecular frameworks required for therapeutic efficacy.[1]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride is typically a white to off-white solid under standard conditions.[1][2] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65386-28-9 | [3][4] |
| Molecular Formula | C₇H₁₀ClNS·HCl (C₇H₁₁Cl₂NS) | [2][3] |
| Molecular Weight | 212.14 g/mol | [4] |
| Appearance | White or Colorless Solid | [1][2] |
| Melting Point | 92-94°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1][5] |
| InChI Key | CSTGNMKKUNFVGV-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient route for preparing 4-(chloromethyl)-2-isopropylthiazole is through the chlorination of its corresponding alcohol precursor, 2-isopropyl-4-hydroxymethylthiazole. This transformation is a classic example of converting a primary alcohol to an alkyl chloride.
Recommended Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-2-isopropylthiazole HCl.
Detailed Experimental Protocol
This protocol is adapted from established chemical principles for this type of transformation, as suggested by related patent literature.[6][7]
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Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-isopropyl-4-hydroxymethylthiazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM, ~10 volumes).
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Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is critical to control the exothermic reaction with thionyl chloride and prevent side reactions.
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Chlorination: Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. Separate the organic layer.
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Extraction & Drying: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 4-(chloromethyl)-2-isopropylthiazole.
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Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like ethyl acetate. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will precipitate.
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Isolation: Collect the solid product by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum to yield the final product.
Reaction Mechanism Explained
The conversion of the primary alcohol to the alkyl chloride using thionyl chloride proceeds through a well-established Sₙi (Substitution, Nucleophilic, internal) or Sₙ2 mechanism, depending on the conditions.
Caption: Simplified mechanism for the chlorination of an alcohol using thionyl chloride.
Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their escape from the reaction mixture shifts the equilibrium forward according to Le Châtelier's principle, driving the reaction to completion and simplifying purification.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final product is paramount. A multi-step analytical workflow is employed to validate the synthesis.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water. Purity is generally expected to be >95%.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the isopropyl protons, the chloromethyl protons, and the thiazole ring proton.
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Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Applications in Research and Drug Development
The primary application of 4-(chloromethyl)-2-isopropylthiazole hydrochloride is as a reactive intermediate.[1] The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of the 2-isopropylthiazole scaffold to various nucleophiles (amines, thiols, alcohols, etc.).
A notable example is its use in the synthesis of N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine, a more complex amine built directly from the chloromethyl intermediate via substitution with methylamine.[6][8] This highlights its role in building libraries of diverse compounds for screening in drug discovery programs.
Safety, Handling, and Storage
Proper handling of 4-(chloromethyl)-2-isopropylthiazole hydrochloride is essential due to its hazardous nature.
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Hazards: The compound is classified as causing skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]
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Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
4-(Chloromethyl)-2-isopropylthiazole hydrochloride is a high-value chemical intermediate whose utility is defined by the strategic placement of its reactive chloromethyl group on the stable thiazole core. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, enables chemists and researchers to effectively and safely leverage this compound for the advancement of organic synthesis and the development of novel therapeutics.
References
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Chemical-Suppliers. (n.d.). [4-(Chloromethyl)-2-isopropyl]-4-thiazolyl, Hydrochloride Salt | CAS 65386-28-9. Retrieved from [Link]
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ChemBK. (2024). 4-(chloromethyl)-2-(1-methylethyl)-1,3-thiazole hydrochloride. Retrieved from [Link]
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eChemPortal. (n.d.). Chemical label for 4-(Chloromethyl)-2-isopropyl-1,3-thiazole. Retrieved from [Link]
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.
- US4468517A - Synthesis of thiazoles. (1984). Google Patents.
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Chemical-Suppliers. (n.d.). 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9. Retrieved from [Link]
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Peris-Kerkhoff, F., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Retrieved from [Link]
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Scheschkewitz, J., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Analytica. Retrieved from [Link]
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PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]
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